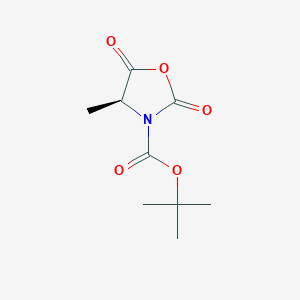
2,4-dimethyl-3-hydroxypyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-3-hydroxypyridine N-oxide (DMPO) is a stable free radical scavenger that is commonly used in scientific research. DMPO has been extensively studied for its ability to trap and detect reactive oxygen species (ROS) and other free radicals in biological systems. In
Mécanisme D'action
2,4-dimethyl-3-hydroxypyridine N-oxide acts as a free radical scavenger by reacting with ROS and other free radicals to form stable adducts. This reaction can be detected using a variety of spectroscopic techniques, including electron paramagnetic resonance (EPR). 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to react with a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Effets Biochimiques Et Physiologiques
2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to have a number of biochemical and physiological effects in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to protect against oxidative stress and inflammation, and to improve mitochondrial function. 2,4-dimethyl-3-hydroxypyridine N-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dimethyl-3-hydroxypyridine N-oxide in lab experiments is its stability and ease of use. 2,4-dimethyl-3-hydroxypyridine N-oxide is a stable compound that can be easily synthesized and stored, and is relatively non-toxic. However, one limitation of using 2,4-dimethyl-3-hydroxypyridine N-oxide is that it can react with other compounds in biological systems, which can complicate data interpretation. Additionally, 2,4-dimethyl-3-hydroxypyridine N-oxide can be expensive, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 2,4-dimethyl-3-hydroxypyridine N-oxide and its applications. One area of research is the development of new spin traps that are more selective and sensitive than 2,4-dimethyl-3-hydroxypyridine N-oxide. Another area of research is the development of new techniques for detecting and analyzing free radicals in biological systems, including the use of mass spectrometry and other advanced analytical techniques. Finally, there is a need for more research on the physiological and biochemical effects of 2,4-dimethyl-3-hydroxypyridine N-oxide in different biological systems, including in human clinical trials.
Méthodes De Synthèse
2,4-dimethyl-3-hydroxypyridine N-oxide can be synthesized through a number of different methods, including the reaction of 2,4-dimethylpyridine with hydrogen peroxide and sodium hydroxide, or the reaction of 3-hydroxypyridine N-oxide with dimethyl sulfate. The resulting product is a white crystalline powder that is stable under normal laboratory conditions.
Applications De Recherche Scientifique
2,4-dimethyl-3-hydroxypyridine N-oxide has a wide range of scientific research applications, including as a spin trap for detecting free radicals in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide can be used to study the mechanisms of oxidative stress and inflammation, as well as the effects of antioxidants and other compounds on these processes. 2,4-dimethyl-3-hydroxypyridine N-oxide can also be used to study the effects of radiation and other environmental stressors on biological systems.
Propriétés
Numéro CAS |
143509-33-5 |
|---|---|
Nom du produit |
2,4-dimethyl-3-hydroxypyridine N-oxide |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
Clé InChI |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
SMILES canonique |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Synonymes |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

